
2,3-Dibenzylhex-2-en-4-yne-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzylhex-2-en-4-yne-1,6-diol: is an organic compound with the molecular formula C20H20O2. It contains 20 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure of this compound includes 23 non-hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 primary alcohols
準備方法
The synthesis of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with hex-2-en-4-yne-1,6-diol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2,3-Dibenzylhex-2-en-4-yne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide, leading to the formation of new derivatives.
Addition: The triple bond in the compound can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols.
科学的研究の応用
2,3-Dibenzylhex-2-en-4-yne-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and materials with unique characteristics.
作用機序
The mechanism of action of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic rings and triple bond may also participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be compared with other similar compounds, such as:
Hex-2-yne-1,6-diol: This compound has a similar backbone but lacks the benzyl groups.
2,3-Dibenzylhexane-1,6-diol: This compound has a saturated backbone, which affects its chemical properties and reactivity. It may undergo different types of reactions compared to the unsaturated analog.
2,3-Dibenzylhex-2-en-4-yne:
The uniqueness of this compound lies in its combination of aromatic rings, hydroxyl groups, and a triple bond, which confer distinct chemical and biological properties.
特性
CAS番号 |
760202-56-0 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2,3-dibenzylhex-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C20H20O2/c21-13-7-12-19(14-17-8-3-1-4-9-17)20(16-22)15-18-10-5-2-6-11-18/h1-6,8-11,21-22H,13-16H2 |
InChIキー |
HAOFMIBRLXNCDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C#CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
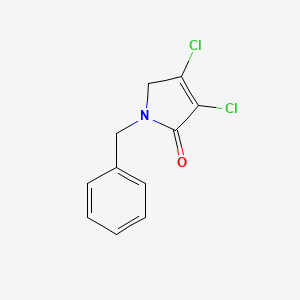
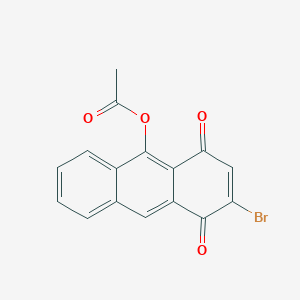
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
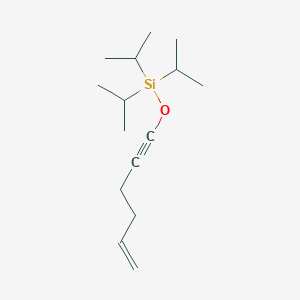
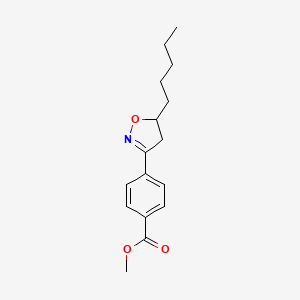
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
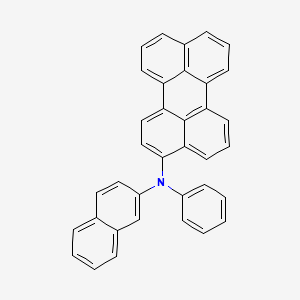
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
